molecular formula C15H20N4O3 B2511774 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1797951-63-3

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2511774
CAS RN: 1797951-63-3
M. Wt: 304.35
InChI Key: SGYJZAHWBPOBBM-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C15H20N4O3. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, focusing on six unique fields:

Antihypertensive Agents

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown potential as an antihypertensive agent. Compounds containing the pyridazinone moiety have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, these compounds can help lower blood pressure and manage hypertension .

Cardioprotective Agents

Research has indicated that derivatives of pyridazinone, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, may possess cardioprotective properties. These compounds can enhance cardiac function and protect the heart from ischemic damage. They work by improving myocardial contractility and reducing oxidative stress, which are critical factors in preventing heart diseases .

Anti-inflammatory Agents

The anti-inflammatory potential of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been explored in various studies. Pyridazinone derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition helps reduce inflammation and can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antidiabetic Agents

Pyridazinone-based compounds, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, have been investigated for their antidiabetic properties. These compounds can enhance insulin sensitivity and improve glucose uptake in cells, thereby helping to manage blood sugar levels in diabetic patients. They may also protect pancreatic β-cells from oxidative damage .

Antimicrobial Agents

The antimicrobial activity of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been a subject of research due to the increasing need for new antibiotics. Pyridazinone derivatives have shown effectiveness against a range of bacterial and fungal pathogens. Their mechanism of action often involves disrupting microbial cell walls or inhibiting essential enzymes required for microbial survival .

Anticancer Agents

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has potential applications in cancer therapy. Research has demonstrated that pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. These compounds may target specific signaling pathways involved in cell proliferation and survival, making them promising candidates for anticancer drug development .

properties

IUPAC Name

1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJZAHWBPOBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

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